

Application Notes and Protocols for GZD856

Oral Gavage Administration in Mice

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Compound of Interest

Compound Name: GZD856

Cat. No.: B15576677

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Introduction

GZD856 is a potent, orally bioavailable inhibitor of Bcr-Abl and the imatinib-resistant T315I mutant.^{[1][2][3][4]} It has demonstrated significant anti-tumor efficacy in preclinical mouse xenograft models of human leukemia.^{[1][2][3]} These application notes provide detailed protocols for the preparation and oral gavage administration of **GZD856** in mice, based on established preclinical studies. Additionally, it summarizes key quantitative data and visualizes the targeted signaling pathway to facilitate experimental design and execution.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo dosing parameters for **GZD856** from preclinical studies.

Table 1: In Vitro Inhibitory Activity of **GZD856**

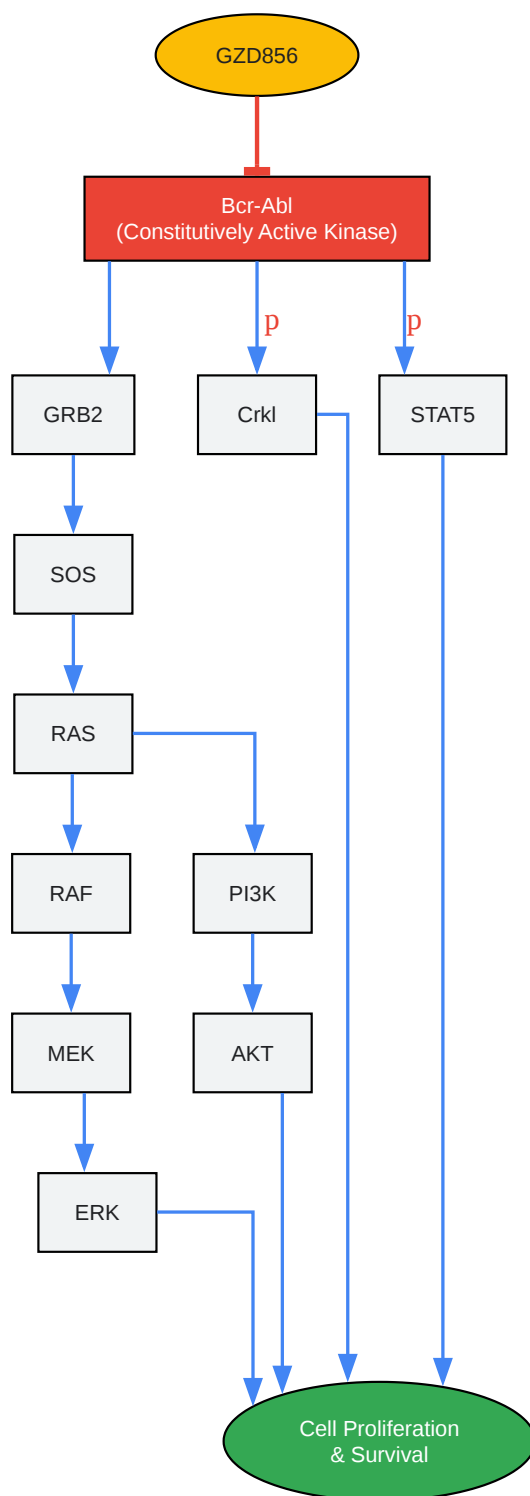
Target/Cell Line	IC50 (nM)	Reference
Bcr-Abl (native)	19.9	[1] [2]
Bcr-Abl (T315I mutant)	15.4	[1] [2]
K562 (Bcr-Abl positive CML)	2.2	[1] [2]
Ba/F3WT (Bcr-Abl wild-type)	0.64	[2] [3]
Ba/F3T315I (Bcr-Abl T315I mutant)	10.8	[1] [2] [3]
K562R (Q252H mutant)	67.0	[2]
MOLT-4 (Bcr-Abl negative)	499.4	[1]
U937 (Bcr-Abl negative)	2001.0	[1]

Table 2: In Vivo Oral Administration Parameters of **GZD856** in Mouse Xenograft Models

Parameter	Details	Reference
Animal Model	Mice with K562 or Ba/F3T315I cell line xenografts	[1]
Dosage	10 mg/kg, 20 mg/kg, or 50 mg/kg	[1]
Administration Route	Oral gavage	[1]
Frequency	Once daily	[1]
Treatment Duration	16 consecutive days	[1]
Vehicle	1% DMSO, 22.5% Cremophor, 7.5% ethanol, 69% Normal Saline (NS)	[1]

Signaling Pathway

GZD856 targets the constitutively active Bcr-Abl tyrosine kinase. This oncogenic protein drives chronic myeloid leukemia (CML) by activating multiple downstream signaling pathways that promote cell proliferation and survival. **GZD856** effectively suppresses the activation of Bcr-Abl and its downstream signaling proteins, Crkl and STAT5.^[1]



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Caption: **GZD856** inhibits the Bcr-Abl signaling pathway.

Experimental Protocols

Preparation of GZD856 for Oral Gavage

Materials:

- **GZD856** powder
- Dimethyl sulfoxide (DMSO)
- Cremophor EL
- Ethanol (95-100%)
- Normal Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips

Procedure:

- Vehicle Preparation:
 - Prepare the vehicle solution consisting of 1% DMSO, 22.5% Cremophor, 7.5% ethanol, and 69% Normal Saline.
 - For a 10 ml final volume:
 - 0.1 ml DMSO
 - 2.25 ml Cremophor
 - 0.75 ml Ethanol
 - 6.9 ml Normal Saline
 - Mix the components thoroughly by vortexing.

- **GZD856** Formulation:
 - Calculate the required amount of **GZD856** powder based on the desired concentration and final volume. For example, for a 10 mg/ml stock solution, dissolve 10 mg of **GZD856** in 1 ml of the prepared vehicle.
 - Add the **GZD856** powder to the vehicle.
 - Vortex the mixture until the **GZD856** is completely dissolved. The solution should be clear.
 - Prepare fresh on the day of administration.

Oral Gavage Administration in Mice

Materials:

- Prepared **GZD856** solution
- Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch for adult mice)
- Syringes (1 ml)
- Animal scale
- Personal Protective Equipment (PPE): lab coat, gloves, eye protection

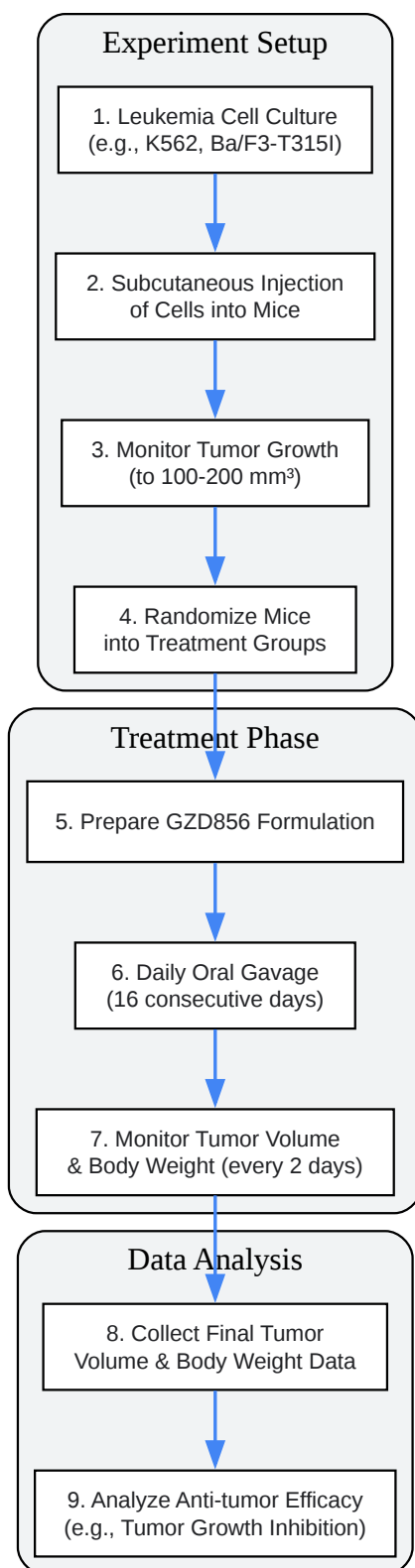
Procedure:

- Animal Preparation:
 - Weigh each mouse to determine the precise volume of **GZD856** solution to be administered. The dosing volume should be calculated based on the animal's body weight (e.g., for a 10 mg/kg dose in a 20g mouse, the volume would be 0.2 ml of a 1 mg/ml solution).
 - A common dosing volume for mice is 5-10 ml/kg.
- Restraint:

- Properly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and body. The mouse should be held in an upright, vertical position.
- Gavage Needle Insertion:
 - Measure the gavage needle externally from the tip of the mouse's nose to the last rib to ensure the correct insertion depth to reach the stomach.
 - Gently insert the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.
 - Advance the needle slowly and smoothly along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes down the esophagus.
 - Crucially, do not force the needle. If resistance is met, withdraw the needle and re-attempt. Resistance may indicate entry into the trachea.
- Substance Administration:
 - Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the **GZD856** solution.
 - Administer the solution at a steady pace to avoid regurgitation.
- Post-Administration:
 - After administration, gently remove the gavage needle along the same path of insertion.
 - Return the mouse to its cage and monitor for any signs of immediate distress, such as difficulty breathing or lethargy.
 - Continue to monitor the animal's body weight and overall health throughout the treatment period.[\[1\]](#)

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo efficacy study of **GZD856** in a mouse xenograft model.



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Caption: In vivo experimental workflow for **GZD856**.

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